

An In-depth Technical Guide to Methyl 2-Oxobutanoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-oxobutanoate*

Cat. No.: *B041076*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxobutanoate, a keto ester of significant interest in synthetic and metabolic research, serves as a versatile building block for complex organic molecules and is closely linked to amino acid metabolism. This technical guide provides a comprehensive overview of its chemical properties, structural features, and relevant experimental methodologies. Detailed protocols for its synthesis, purification, and analysis are presented, alongside a summary of its biological relevance. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

Methyl 2-oxobutanoate is a colorless liquid with a chemical formula of $C_5H_8O_3$.^[1] It is characterized by the presence of both a ketone and a methyl ester functional group.

Structure

The structure of **methyl 2-oxobutanoate** consists of a four-carbon chain with a ketone group at the second carbon (C2) and a methyl ester at the first carbon (C1).

- Molecular Formula: $C_5H_8O_3$ ^[1]

- IUPAC Name: **Methyl 2-oxobutanoate**
- Synonyms: Methyl 2-ketobutyrate, 2-Oxobutyric acid methyl ester[2]
- SMILES: CCC(=O)C(=O)OC[3]
- InChI Key: XPIWVCAMONZQCP-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **methyl 2-oxobutanoate** is presented in the table below.

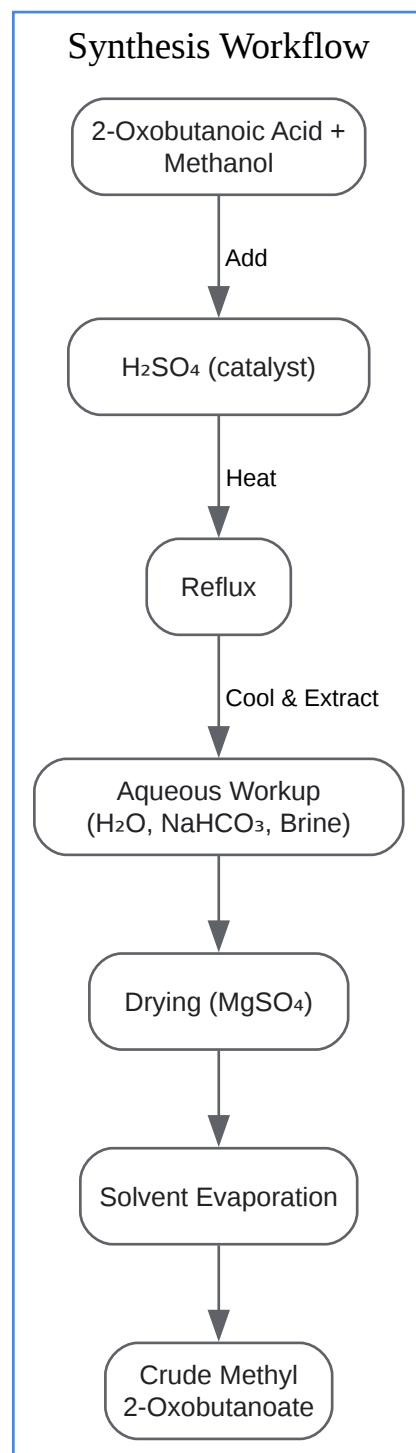
Property	Value	Source(s)
Molecular Weight	116.12 g/mol	[3]
Boiling Point	146.88 °C (estimated)	[4]
Melting Point	Not available	
Density	Not available	
Flash Point	50 °C (122 °F)	[3]
Solubility	Soluble in water (2.59 x 10 ⁵ mg/L at 25 °C, estimated)	[4]

Experimental Protocols

Synthesis: Fischer Esterification of 2-Oxobutanoic Acid

Methyl 2-oxobutanoate can be synthesized via the Fischer esterification of 2-oxobutanoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[5][6]

Materials:


- 2-Oxobutanoic acid
- Methanol (anhydrous)

- Concentrated sulfuric acid (H_2SO_4)
- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2-oxobutanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 equivalents) to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude **methyl 2-oxobutanoate**.

[Click to download full resolution via product page](#)

Synthesis of **Methyl 2-Oxobutanoate**.

Purification: Fractional Distillation

Crude **methyl 2-oxobutanoate** can be purified by fractional distillation to remove any remaining starting materials, byproducts, and solvent.[7][8]

Materials:

- Crude **methyl 2-oxobutanoate**
- Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
- Heating mantle
- Boiling chips
- Vacuum source (optional, for vacuum distillation)

Procedure:

- Set up the fractional distillation apparatus. Ensure the fractionating column is packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.
- Add the crude **methyl 2-oxobutanoate** and a few boiling chips to the distillation flask.
- Heat the flask gently using a heating mantle.
- Monitor the temperature at the top of the fractionating column.
- Collect the fraction that distills at the boiling point of **methyl 2-oxobutanoate** (approximately 147 °C at atmospheric pressure).
- For higher purity, a multi-stage fractional distillation can be employed.[8]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of **methyl 2-oxobutanoate** can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Capillary column (e.g., DB-5ms or equivalent).

GC Conditions (suggested):

- Injector Temperature: 250 °C
- Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Mode: Split or splitless.

MS Conditions (suggested):

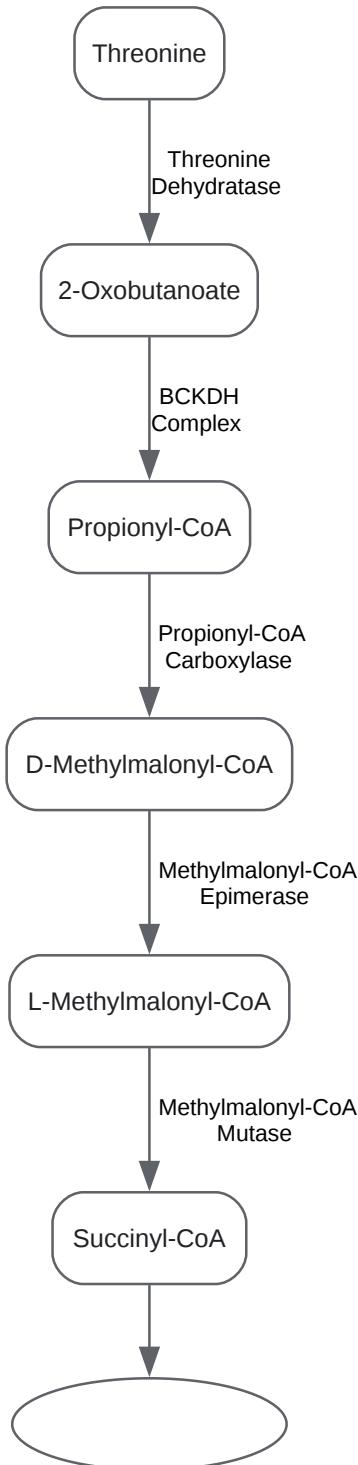
- Ion Source: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-200.

The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of **methyl 2-oxobutanoate** (116.12 g/mol) and a fragmentation pattern characteristic of its structure.

Biological Relevance and Signaling Pathways

While there is limited direct evidence of **methyl 2-oxobutanoate**'s involvement in signaling pathways, its biological significance is primarily understood through its hydrolysis product, 2-oxobutanoate (also known as alpha-ketobutyrate). 2-Oxobutanoate is a key metabolic

intermediate in the degradation of several amino acids, most notably threonine and methionine. [9][10][11]


Threonine and 2-Oxobutanoate Degradation Pathway

2-Oxobutanoate is a central molecule in the catabolism of threonine. The degradation of 2-oxobutanoate occurs in the mitochondria and involves a series of enzymatic reactions that ultimately lead to the production of succinyl-CoA, an intermediate in the citric acid cycle.[9][12]

The key steps in this pathway are:

- Oxidative Decarboxylation: 2-oxobutanoate is converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex.[9][12]
- Carboxylation: Propionyl-CoA is carboxylated to form D-methylmalonyl-CoA by propionyl-CoA carboxylase.[12]
- Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.
- Isomerization: L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase.[12]

2-Oxobutanoate Degradation Pathway

[Click to download full resolution via product page](#)

Metabolic pathway of 2-oxobutanoate.

This metabolic pathway highlights the role of 2-oxobutanoate in cellular energy production and its connection to amino acid catabolism. The biological activity of **methyl 2-oxobutanoate** in cellular systems is likely preceded by its hydrolysis to 2-oxobutanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-oxobutanoate | CymitQuimica [cymitquimica.com]
- 2. Methyl 2-oxobutanoate 95 3952-66-7 [sigmaaldrich.com]
- 3. 2-オキ代丁酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. methyl 2-oxobutanoate, 3952-66-7 [thegoodsentscompany.com]
- 5. technoarete.org [technoarete.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. technoiology.it [technoiology.it]
- 8. FENIX Process Technologies Pvt. Ltd. Specializes in Process Engineering - Equipments - Turnkey Systems [fenix.in]
- 9. PathWhiz [smpdb.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PathBank [pathbank.org]
- 12. 2-oxobutanoate degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-Oxobutanoate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041076#methyl-2-oxobutanoate-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com